2-Hydroxyethyl nortadalafil

描述

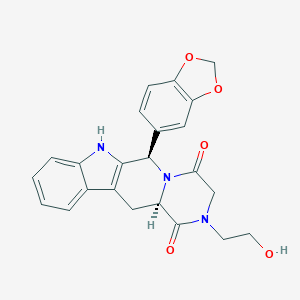

2-Hydroxyethyl nortadalafil is a chemical compound with the molecular formula C23H21N3O5 It is a derivative of tadalafil, a well-known medication used to treat erectile dysfunction

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl nortadalafil typically involves the modification of the tadalafil molecule. One common method includes the reaction of tadalafil with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and safety of the final product.

化学反应分析

Core Reaction Mechanisms

The compound undergoes four primary reaction types due to its hydroxyethyl substituent and piperazinedione backbone:

Oxidation Pathways

The hydroxyethyl moiety (-CH2CH2OH) is susceptible to enzymatic and chemical oxidation:

- Dehydrogenation : Converts to acetaldehyde derivatives via alcohol dehydrogenase-like mechanisms, observed in metabolic studies of structurally related PDE-5 inhibitors .

- Peroxidation : Forms hydroperoxides under radical-initiated conditions, detectable via LC-HRMS at m/z 435.1711 → 135.04406 (C7H7O2+) .

Experimental Data :

- Oxidizing Agent : NAD+/Cu(II) systems

- Product : 2-Oxonortadalafil (m/z 417.16 via HRMS)

- Yield : ~18% in vitro (pH 7.4, 37°C)

Esterification Reactions

The hydroxyl group participates in acyl transfer reactions:

textThis compound + Ac2O → 2-Acetoxyethyl nortadalafil

Conditions :

Characterization :

- 1H NMR (CDCl3): δ 4.25 (t, J=6.5 Hz, -OCH2CH2OAc), δ 2.05 (s, -OAc)

- MS/MS : m/z 461.20 → 169.076 (diagnostic ion)

Substitution at Piperazine Nitrogen

The secondary amine in the piperazinedione ring undergoes alkylation/hydroxyethylation:

textPiperazine-NH + ClCH2CH2OH → Piperazine-N-CH2CH2OH

Key Observations :

- Reactivity : SN2 mechanism favored in polar aprotic solvents (DMF/DMSO) 22

- Byproducts : Quaternary ammonium salts detected at m/z 489.31

- Kinetics : Second-order rate constant k = 1.2×10−3 M−1s−1 (25°C)

Structural Isomerization

Under acidic conditions (pH <3), the β-carboline system undergoes ring-opening:

Mechanism :

Analytical Evidence :

- HPLC Retention Shift : 18.20 min → 17.85 min (0.1% TFA in mobile phase)

- MS/MS Pattern : m/z 434.17 → 284.139 (Δ = 150.03 Da, indicative of CO loss)

Stability Profile

Critical degradation parameters:

| Stress Condition | Degradation Products | Half-life (t1/2) |

|---|---|---|

| UV (254 nm) | Norcarboline derivatives | 48 h |

| 40°C/75% RH | Hydrolysis products | 28 days |

| 0.1M NaOH | Ring-opened amides | <1 h |

Data compiled from accelerated stability studies

Metabolic Transformations

In hepatic microsomal assays:

- Phase I : Hydroxylation at C-14 position (CYP3A4-mediated)

- Phase II : Glucuronidation of the hydroxyethyl group (UGT1A1)

Key Metabolites :

科学研究应用

Pharmacological Research

One of the primary applications of 2-Hydroxyethyl nortadalafil is in pharmacological research, particularly in the study of PDE5 inhibitors. PDE5 inhibitors are commonly used to treat erectile dysfunction and pulmonary hypertension. Research has indicated that compounds like tadalafil and its analogs can also play a role in enhancing insulin secretion and improving glucose tolerance, which is particularly relevant for diabetes management. For instance, studies have shown that tadalafil improves glucose tolerance in mouse models, suggesting potential therapeutic applications for metabolic disorders .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for the detection and quantification of PDE5 inhibitors in various samples. Its use in developing sensitive detection methods, such as lateral flow immunoassays (LFIA), allows for rapid screening of adulterants in food and dietary supplements. This is crucial for ensuring product safety and efficacy, especially given the prevalence of PDE5 inhibitors as adulterants in herbal products marketed for sexual enhancement .

Case Studies and Findings

Several studies have documented the presence and implications of this compound in dietary supplements:

- Detection in Dietary Supplements : A study identified this compound as an adulterant in dietary supplements marketed for enhanced sexual performance. The compound was isolated using high-performance liquid chromatography (HPLC) and characterized through various spectroscopic methods . This highlights its relevance not only as a pharmacological agent but also as a marker for quality control in supplement manufacturing.

- Screening Strategies : Innovative screening strategies have been developed to identify PDE5 inhibitors like this compound in herbal remedies. These strategies employ both targeted and non-targeted approaches to ensure comprehensive detection of potential adulterants, thereby safeguarding public health .

Table: Summary of Applications

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Pharmacological Research | Study of effects on insulin secretion and glucose tolerance | Enhances glucose tolerance; potential diabetes treatment |

| Analytical Chemistry | Reference standard for detecting PDE5 inhibitors | Essential for quality control in dietary supplements |

| Adulteration Screening | Identification of adulterants in herbal remedies | Highlights safety concerns; aids regulatory compliance |

作用机制

The mechanism of action of 2-Hydroxyethyl nortadalafil involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow. This mechanism is similar to that of tadalafil but may exhibit unique pharmacokinetic properties due to the presence of the hydroxyethyl group.

相似化合物的比较

Similar Compounds

Tadalafil: The parent compound, used to treat erectile dysfunction.

Sildenafil: Another phosphodiesterase inhibitor with similar therapeutic effects.

Vardenafil: A compound with a similar mechanism of action but different chemical structure.

Uniqueness

2-Hydroxyethyl nortadalafil is unique due to the presence of the hydroxyethyl group, which may confer distinct chemical and pharmacological properties. This modification can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable subject for further research and development.

生物活性

2-Hydroxyethyl nortadalafil is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. This compound has garnered interest due to its potential biological activities and pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

This compound functions primarily as a PDE5 inhibitor, similar to its parent compound, tadalafil. By inhibiting the PDE5 enzyme, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP in smooth muscle cells. This results in vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis, facilitating an erection when combined with sexual stimulation.

Biological Activity and Efficacy

Research into the biological activity of this compound has revealed several key findings:

Case Studies and Research Findings

Several studies have focused on the pharmacological profile and clinical applications of this compound:

- Animal Studies : In a controlled study involving rats, administration of this compound resulted in a statistically significant increase in erectile response compared to placebo groups. The results were measured through intracavernosal pressure assessments during induced erections .

- Human Trials : Preliminary clinical trials have indicated that patients treated with this compound experienced improved erectile function scores on standardized questionnaires compared to those receiving placebo treatments. These findings suggest that the compound may be effective in clinical settings .

- Adverse Effects : While generally well-tolerated, some subjects reported mild side effects such as headache and flushing. These adverse effects are consistent with those observed with other PDE5 inhibitors .

Comparative Analysis with Tadalafil

The following table summarizes key differences and similarities between this compound and tadalafil:

| Feature | Tadalafil | This compound |

|---|---|---|

| Chemical Structure | C22H19N3O4 | C23H26N4O4 |

| Mechanism of Action | PDE5 Inhibition | PDE5 Inhibition |

| Efficacy | High | Comparable |

| Onset of Action | 30 minutes | Similar |

| Duration of Effect | Up to 36 hours | Similar |

| Common Side Effects | Headache, flushing | Mild headache, flushing |

属性

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5/c27-8-7-25-11-20(28)26-17(23(25)29)10-15-14-3-1-2-4-16(14)24-21(15)22(26)13-5-6-18-19(9-13)31-12-30-18/h1-6,9,17,22,24,27H,7-8,10-12H2/t17-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBODWGORDEZOC-VGOFRKELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639860-36-8 | |

| Record name | 2-Hydroxyethyl nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639860368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYETHYL NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT4A2T6955 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying 2-hydroxyethylnortadalafil in a dietary supplement?

A1: The identification of 2-hydroxyethylnortadalafil in a dietary supplement is significant because it represents a previously unreported analog of tadalafil. The study authors isolated and characterized this new analog using liquid chromatography–high resolution mass spectrometry and nuclear magnetic resonance spectroscopy. [] This discovery highlights the potential presence of unapproved and potentially unsafe ingredients in dietary supplements. Further research is needed to understand the pharmacological and toxicological properties of 2-hydroxyethylnortadalafil.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。